2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid
Description
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is a piperazine derivative featuring a trifluoroethyl substituent at the 4-position of the piperazine ring and a propanoic acid moiety. Piperazine-based compounds are widely explored in medicinal and agrochemical research due to their versatile pharmacological profiles and ability to modulate biological targets.
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-7(8(15)16)14-4-2-13(3-5-14)6-9(10,11)12/h7H,2-6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDMJGVOXFFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide under basic conditions to form the intermediate 4-(2,2,2-trifluoroethyl)piperazine. This intermediate is then reacted with acryloyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the synthesis of derivatives of piperazine compounds that exhibit anticancer properties. For instance, compounds synthesized from similar piperazine structures have shown promising results against various cancer cell lines. Research indicates that modifications to the piperazine ring can enhance biological activity and selectivity towards cancer cells .
Case Study:
- A series of propanamide derivatives bearing piperazine moieties were synthesized and evaluated for their anticancer potential. The results indicated that specific derivatives exhibited low IC50 values, suggesting strong anticancer activity compared to established drugs like doxorubicin .
Antiviral Properties
The compound's structural features may also contribute to antiviral activities. Research focusing on influenza virus polymerase inhibitors has highlighted the potential for compounds that disrupt protein-protein interactions critical for viral replication .
Case Study:
- Studies have shown that certain derivatives can inhibit the interaction between the PA-PB1 subunits of the influenza virus polymerase complex, which is essential for viral RNA synthesis. This suggests a pathway for developing new antiviral agents based on the piperazine scaffold .
Synthesis and Derivative Development
The versatility of 2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid allows for extensive derivative synthesis aimed at enhancing pharmacological profiles:
Synthesis Techniques
Various synthetic routes have been developed to create derivatives with improved efficacy and reduced toxicity. For example, modifications at different positions of the piperazine ring or altering substituents on the propanoic acid backbone can yield compounds with distinct biological activities .
Structure-Activity Relationship Studies
Understanding how structural changes influence biological activity is crucial in drug development. Studies have systematically varied substituents on the piperazine ring to identify optimal configurations for therapeutic effects .
Mechanism of Action
The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous piperazine derivatives vary in substituents on the piperazine ring and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Structural and Functional Group Analysis
Key Research Findings
- Trifluorinated Substituents: The trifluoroethyl group in the target compound and the trifluoromethylpyrimidine group in ’s compound both enhance metabolic stability and hydrophobic interactions compared to non-fluorinated analogs. However, the trifluoroethyl group’s smaller size may reduce steric hindrance compared to bulkier aryl substituents .
- Synthetic Accessibility : N-Alkylation () and coupling reactions () are common synthetic routes for such compounds. Yields vary significantly; for example, MK22 () was obtained in 60% yield, while the compound in had a 29% yield, highlighting challenges in optimizing piperazine derivatization .
Biological Activity
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid (CAS Number: 1459788-48-7) is a synthetic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, particularly the trifluoroethyl group and the piperazine moiety, suggest various mechanisms of action that may be relevant in medicinal chemistry and pharmacology.
The compound has the following chemical properties:
- Molecular Formula : C10H17F3N2O2
- Molecular Weight : 246.25 g/mol
- Density : Approximately 1.0 g/cm³ (predicted)
- Boiling Point : 313.1 ± 42.0 °C (predicted)
- pKa : 7.77 ± 0.10 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide under basic conditions, followed by reaction with acryloyl chloride to yield the final product. This method allows for the introduction of the trifluoroethyl group, which enhances lipophilicity and biological activity.
The biological activity of this compound is influenced by its interaction with specific molecular targets within biological systems:
- The trifluoroethyl group increases lipophilicity, enabling better membrane permeability.
- The piperazine ring facilitates hydrogen bonding and electrostatic interactions with target proteins, potentially modulating their activity.
Anti-inflammatory Activity
Research has indicated that derivatives of piperazine, including compounds similar to this compound, exhibit significant anti-inflammatory properties. In studies screening various piperazine derivatives, some compounds demonstrated up to 87% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations around 10 μM .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 71% at 1 μM | 84% at 1 μM |
| Compound A | Up to 65% | Up to 93% |
| Compound B | Up to 70% | Up to 85% |
Antimicrobial Activity
The antimicrobial efficacy of related piperazine compounds has also been evaluated. Some studies reported that certain derivatives exhibited antimicrobial activities significantly stronger than standard antibiotics like ciprofloxacin and miconazole at equivalent MIC values .
| Test Organism | MIC (μg/mL) | Compound A Efficacy | Compound B Efficacy |
|---|---|---|---|
| E. coli | 10 | Strong | Moderate |
| S. aureus | 10 | Very Strong | Strong |
Potential Therapeutic Applications
Given its biological activities, compounds like this compound are being explored for potential therapeutic applications in:
- Anti-inflammatory therapies for chronic inflammatory diseases.
- Antimicrobial treatments targeting resistant bacterial strains.
Case Studies
A notable study evaluated the anti-inflammatory effects of a series of piperazine derivatives in vivo and in vitro. The results indicated a significant reduction in inflammation markers in animal models treated with these compounds compared to controls . Another case study highlighted the effectiveness of similar compounds against biofilm formation in bacteria such as Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
